molecular formula C33H45NO3S B15345126 [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate CAS No. 73483-44-0

[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate

Cat. No.: B15345126
CAS No.: 73483-44-0
M. Wt: 535.8 g/mol
InChI Key: VUTCVGDKKNYMAS-NWBJSICCSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal core structure modified with a 6-methylheptan-2-yl side chain at position 17 and a 4-methylbenzenesulfonate group linked via an imino (E)-configured Schiff base at position 4. The sulfonate group enhances solubility, while the hydrophobic side chain influences membrane permeability. Its synthesis likely involves functionalization of a preexisting cyclopenta[a]phenanthrene scaffold, as seen in related compounds (e.g., estrone derivatives in ).

Properties

CAS No.

73483-44-0

Molecular Formula

C33H45NO3S

Molecular Weight

535.8 g/mol

IUPAC Name

[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C33H45NO3S/c1-22(2)9-8-10-24(4)30-17-18-31-29-21-32(34-37-38(35,36)25-15-13-23(3)14-16-25)28-12-7-6-11-26(28)27(29)19-20-33(30,31)5/h6-7,11-16,22,24,27,29-31H,8-10,17-21H2,1-5H3/b34-32+

InChI Key

VUTCVGDKKNYMAS-NWBJSICCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CC3C(CCC4(C3CCC4C(C)CCCC(C)C)C)C5=CC=CC=C25

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CC3C(CCC4(C3CCC4C(C)CCCC(C)C)C)C5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene skeleton: This is achieved through a series of cyclization reactions.

    Introduction of the 6-methylheptan-2-yl group: This step involves alkylation reactions under controlled conditions.

    Formation of the sulfonate ester: This is done by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 17-position, leading to the formation of ketones.

    Reduction: Reduction reactions can convert the double bonds in the cyclopenta[a]phenanthrene skeleton to single bonds, altering the compound’s biological activity.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate is used as a precursor for the synthesis of other complex steroids. Its unique structure makes it a valuable starting material for creating novel compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various biological targets. Its steroidal structure suggests it may interact with steroid receptors, influencing cellular processes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and hormone-regulating activities.

Industry

In the industrial sector, this compound and its derivatives are used in the production of pharmaceuticals and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The cyclopenta[a]phenanthrene core is conserved across analogs, but substituents vary significantly:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methylbenzenesulfonate (C6), 6-methylheptan-2-yl (C17) ~450 (estimated) Sulfonate, imino, alkyl
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-... (GAP-EDL-1) Cyanomethoxy (C3) ~330 (estimated) Nitrile, ether
(13S)-3-(4-Azidobutoxy)-13-methyl-... (2y) Azidobutoxy (C3) 329.4 Azide, ether
Exemestane Methanesulfonate Analog Methanesulfonate (C6), aldehyde (C3) 392.51 Sulfonate, aldehyde
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo-...] acetate Acetate (C17), diketone (C2, C3) 328.40 Ester, diketone

Key Observations :

  • The target compound’s sulfonate group distinguishes it from non-ionic analogs (e.g., GAP-EDL-1), enhancing aqueous solubility.
  • Compared to the azide-bearing derivative (2y), the target’s imino-sulfonate linkage may confer greater stability under physiological conditions.
  • Exemestane analogs share a steroidal backbone but lack the 6-methylheptan-2-yl chain, reducing lipophilicity.

Physicochemical Properties

  • Solubility: The sulfonate group in the target compound likely improves water solubility compared to non-polar derivatives like (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-... (386.66 g/mol, ).
  • Stability: The (E)-imino linkage may resist hydrolysis better than esters or azides, as seen in carbamate derivatives ().
  • Crystallinity : Hydrogen bonding patterns (e.g., sulfonate oxygen interactions) could differ from hydroxylated analogs (), affecting crystallization behavior.

Pharmacokinetics

  • The 6-methylheptan-2-yl chain in the target compound may enhance lipid bilayer penetration compared to shorter-chain analogs (e.g., 17-prop-2-enyl derivatives in ).

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